N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide
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Overview
Description
N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-FUROHYDRAZIDE is a complex organic compound that features a unique structure combining an indole moiety with a furohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-FUROHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a furohydrazide precursor under specific conditions to form the final compound. Common reagents used in these reactions include brominating agents, oxidizing agents, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes .
Chemical Reactions Analysis
Types of Reactions
N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide: Shares a similar brominated structure but differs in its overall molecular framework.
Indole Derivatives: Various indole derivatives share the indole moiety but differ in their functional groups and overall structure.
Uniqueness
N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-FUROHYDRAZIDE is unique due to its combination of an indole moiety with a furohydrazide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H27BrN4O3 |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminofuran-2-carboxamide |
InChI |
InChI=1S/C24H27BrN4O3/c1-23(2)10-16-11-24(3,12-23)13-28(16)14-29-18-7-6-15(25)9-17(18)20(22(29)31)26-27-21(30)19-5-4-8-32-19/h4-9,16,31H,10-14H2,1-3H3 |
InChI Key |
MVUPPYLAZYFRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=CO5)C)C |
Origin of Product |
United States |
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